molecular formula C16H23NO4 B8184587 3-tert-Butoxycarbonylamino-5-tert-butyl-benzoic acid

3-tert-Butoxycarbonylamino-5-tert-butyl-benzoic acid

Cat. No.: B8184587
M. Wt: 293.36 g/mol
InChI Key: VTBKANMHUPLXJU-UHFFFAOYSA-N
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Description

3-tert-Butoxycarbonylamino-5-tert-butyl-benzoic acid is an organic compound with a complex structure It is characterized by the presence of a benzoic acid core substituted with tert-butyl and a carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-Butoxycarbonylamino-5-tert-butyl-benzoic acid typically involves multiple steps:

    Formation of the Benzoic Acid Core: The benzoic acid core can be synthesized through various methods, including the oxidation of toluene or the carboxylation of phenylmagnesium bromide.

    Introduction of the Tert-butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Formation of the Carbamate Group: The carbamate group is introduced by reacting the benzoic acid derivative with tert-butyl isocyanate under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-tert-Butoxycarbonylamino-5-tert-butyl-benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the carbamate group.

    Oxidation and Reduction: The benzoic acid core can be oxidized or reduced under appropriate conditions.

    Hydrolysis: The carbamate group can be hydrolyzed to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Hydrolysis Conditions: Acidic or basic aqueous solutions.

Major Products

    Oxidation: Conversion to benzoic acid derivatives.

    Reduction: Formation of alcohols or amines.

    Hydrolysis: Release of carbon dioxide and formation of amines.

Scientific Research Applications

3-tert-Butoxycarbonylamino-5-tert-butyl-benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Potential use in the study of enzyme inhibition and protein interactions due to its carbamate group.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-tert-Butoxycarbonylamino-5-tert-butyl-benzoic acid involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3,5-Di-tert-butylbenzoic acid: Similar structure but lacks the carbamate group.

    Tert-butyl 5-bromo-3-hydroxypyridin-2-ylcarbamate: Contains a carbamate group but has a different core structure.

    4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid: Similar structure but with different substitution patterns.

Uniqueness

3-tert-Butoxycarbonylamino-5-tert-butyl-benzoic acid is unique due to the combination of its tert-butyl and carbamate groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3-tert-butyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4/c1-15(2,3)11-7-10(13(18)19)8-12(9-11)17-14(20)21-16(4,5)6/h7-9H,1-6H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTBKANMHUPLXJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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